molecular formula C15H14ClN5O2 B15105166 N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B15105166
M. Wt: 331.76 g/mol
InChI Key: NTOSVRDXVULWBY-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide linker connected to a 2-chlorophenyl moiety. Its molecular formula is C₁₉H₁₆ClN₅O₂, with a molecular weight of 405.82 g/mol. The structure combines a heterocyclic triazolopyridazine system with a lipophilic aromatic group, making it a candidate for diverse biological interactions, particularly in kinase inhibition or receptor modulation.

Properties

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C15H14ClN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-5-3-2-4-10(11)16/h2-5,7,9H,6,8H2,1H3,(H,17,22)

InChI Key

NTOSVRDXVULWBY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the triazolopyridazine core.

    Attachment of the propanamide moiety: The final step involves the coupling of the triazolopyridazine intermediate with a propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Research Findings

  • Antimicrobial Screening : Derivatives with 4-ethoxyphenyl or 4-fluorophenyl groups (G395 series) demonstrated better solubility and moderate activity against Gram-positive bacteria, though less potent than standard antibiotics .
  • Cytotoxicity : Chloro-substituted triazolopyridazines (e.g., Compound 24) showed IC₅₀ values >1.2 μg/mL against HepA cells, suggesting a need for further optimization to match adriamycin’s potency .
  • Synthetic Challenges : The introduction of methoxy groups at position 6 requires careful control of reaction conditions to avoid ring-opening side reactions .

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